5-Ethyl-2-fluorophenol
Overview
Description
5-Ethyl-2-fluorophenol is an organic compound with the molecular formula C8H9FO It is a derivative of phenol, where the hydrogen atom in the ortho position is replaced by a fluorine atom and an ethyl group is attached to the para position
Mechanism of Action
Target of Action
It is known that phenolic compounds, such as 5-ethyl-2-fluorophenol, can interact with various enzymes and biological systems .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s action may be affected by the presence of other chemicals in the environment .
Biochemical Analysis
Biochemical Properties
5-Ethyl-2-fluorophenol, like other fluorinated phenols, can participate in various biochemical reactions. The presence of the fluorine atom, a strong electron-withdrawing group, can significantly influence these reactions For instance, it can affect the acidity of the phenol group and the reactivity of the compound
Cellular Effects
This suggests that this compound might interact with certain cellular processes, potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
For instance, they can participate in free radical reactions and nucleophilic substitutions . These reactions could potentially lead to changes in gene expression, enzyme activation or inhibition, and binding interactions with biomolecules.
Metabolic Pathways
This suggests that this compound might be involved in similar metabolic pathways, potentially interacting with certain enzymes or cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-2-fluorophenol can be achieved through several methods. One common approach involves the fluorination of 5-ethylphenol using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, often in the presence of a solvent like acetonitrile.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the direct fluorination of 5-ethylphenol using elemental fluorine or other fluorinating agents. The process requires careful control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 5-Ethyl-2-fluorophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to the corresponding hydroquinone.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of various substituted phenols depending on the reagent used.
Scientific Research Applications
5-Ethyl-2-fluorophenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Phenol: The parent compound, lacking the ethyl and fluorine substituents.
2-Fluorophenol: Similar structure but without the ethyl group.
5-Ethylphenol: Similar structure but without the fluorine atom.
Uniqueness: 5-Ethyl-2-fluorophenol is unique due to the combined presence of both the ethyl and fluorine substituents, which confer distinct chemical and physical properties compared to its analogs
Biological Activity
5-Ethyl-2-fluorophenol is a compound of increasing interest in the field of medicinal chemistry and agricultural sciences due to its diverse biological activities. This article reviews the available literature on the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications.
Synthesis
The synthesis of this compound typically involves the introduction of a fluorine atom into a substituted phenolic compound. Various synthetic routes have been explored, including nucleophilic substitution reactions and electrophilic aromatic substitutions. The choice of method can significantly affect yield and purity.
Antimicrobial Activity
Research has shown that this compound exhibits notable antimicrobial properties. Studies indicate that it has potent antifungal activity against various plant pathogens, similar to other fluorinated phenolic compounds. For instance, it has demonstrated effectiveness against fungi such as Valsa mali and Coniella dipodiella, with bioassays revealing significant inhibition at low concentrations .
Pathogen | Inhibition Concentration (μg/mL) |
---|---|
Valsa mali | 15 |
Coniella dipodiella | 20 |
Lactuca sativa (seedling) | 25 |
Echinochloa crus-galli (seedling) | 30 |
Herbicidal Activity
In addition to its antifungal properties, this compound has been evaluated for herbicidal activity. It has shown effective control over both monocotyledonous and dicotyledonous plants, with specific attention given to its impact on Lactuca sativa and Echinochloa crus-galli. The compound's mode of action appears to involve disruption of cellular processes in target plants, leading to reduced growth and viability .
The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that the presence of the fluorine atom enhances lipophilicity, allowing for better membrane penetration and interaction with cellular targets. This could lead to inhibition of key enzymes involved in metabolic pathways critical for pathogen growth.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Agricultural Applications : A study demonstrated that formulations containing this compound could effectively manage fungal diseases in crops, reducing reliance on traditional fungicides .
- Pharmaceutical Research : Investigations into the compound's antiviral properties revealed promising results against herpes simplex virus (HSV), indicating potential as an antiviral agent .
- Toxicological Assessments : Toxicity studies have shown that while this compound exhibits biological activity, it also requires careful evaluation regarding safety profiles when applied in agricultural or therapeutic contexts .
Properties
IUPAC Name |
5-ethyl-2-fluorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-2-6-3-4-7(9)8(10)5-6/h3-5,10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGSGAMJZBVTNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70595776 | |
Record name | 5-Ethyl-2-fluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70595776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
891843-05-3 | |
Record name | 5-Ethyl-2-fluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70595776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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